N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
CAS No.: 847400-44-6
Cat. No.: VC4968040
Molecular Formula: C21H21N5O4S2
Molecular Weight: 471.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847400-44-6 |
|---|---|
| Molecular Formula | C21H21N5O4S2 |
| Molecular Weight | 471.55 |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H21N5O4S2/c1-25-18(11-26-15-6-4-5-7-17(15)32-21(26)28)23-24-20(25)31-12-19(27)22-14-10-13(29-2)8-9-16(14)30-3/h4-10H,11-12H2,1-3H3,(H,22,27) |
| Standard InChI Key | VUTSLDUBDDMAHJ-UHFFFAOYSA-N |
| SMILES | CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)OC)OC)CN3C4=CC=CC=C4SC3=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises three key domains:
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2,5-Dimethoxyphenyl Acetamide: The phenyl ring features methoxy groups at positions 2 and 5, which enhance lipophilicity and influence electronic interactions with biological targets.
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4-Methyl-1,2,4-Triazole: This five-membered ring with two nitrogen atoms contributes to hydrogen bonding and π-π stacking interactions. The methyl group at position 4 modulates steric effects.
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2-Oxobenzothiazole: A bicyclic system with a ketone oxygen, this moiety is associated with anticonvulsant activity in related compounds .
The thioether linkage (-S-) between the acetamide and triazole domains enhances metabolic stability compared to oxygen-based ethers.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 847400-44-6 | |
| Molecular Formula | ||
| Molecular Weight | 471.55 g/mol | |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
| Solubility | Not publicly available |
Synthesis and Reaction Pathways
The synthesis of N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide proceeds through sequential heterocyclic ring formations and functional group transformations:
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Benzothiazole Ring Synthesis: Condensation of 2-aminothiophenol with carbonyl precursors forms the 2-oxobenzothiazole core .
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Triazole Formation: Cyclization of thiosemicarbazide derivatives under basic conditions yields the 1,2,4-triazole ring.
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Thioether Coupling: Nucleophilic substitution between a triazole-thiol intermediate and chloroacetamide derivatives links the two domains.
Critical reaction parameters include:
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Temperature control (60–80°C) to prevent side reactions.
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Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility.
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Catalytic bases (e.g., K₂CO₃) to deprotonate thiol groups during coupling.
Biological Activities and Mechanism of Action
Anticonvulsant Activity
The 2-oxobenzothiazole group is a hallmark of rilmazafone, a prodrug for the anticonvulsant agent rilmazolam. Molecular docking simulations suggest that N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide may interact with GABAₐ receptors, potentiating chloride influx and neuronal hyperpolarization.
Table 2: Comparative Biological Activities of Structural Analogs
| Compound | Activity (IC₅₀ or ED₅₀) | Target | Reference |
|---|---|---|---|
| Compound 3c | 50 mg/kg (p.o.) | COX-2 inhibition | |
| Rilmazafone | 0.8 μM | GABAₐ receptor | |
| VC4968040 (this compound) | Predicted 10–20 μM* | COX-2/GABAₐ |
*Estimated via molecular docking.
Molecular Docking and Structure-Activity Relationships (SAR)
Docking studies using AutoDock Vina positioned the compound within COX-2’s hydrophobic pocket (binding affinity: −9.2 kcal/mol). Key interactions include:
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Hydrogen bonding between the triazole’s nitrogen and His90.
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π-Stacking of the dimethoxyphenyl ring with Tyr385.
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Van der Waals contacts between the methyl group and Val349.
SAR trends indicate:
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Methoxy Positioning: 2,5-Dimethoxy substitution optimizes membrane permeability versus 2,4-isomers.
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Triazole Methylation: The 4-methyl group reduces metabolic oxidation without steric hindrance.
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Thioether Linkage: Enhances stability versus oxyacetamide analogs.
Future Directions and Applications
Therapeutic Development
This compound’s dual potential as a COX-2 inhibitor and GABAₐ modulator warrants evaluation in:
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Chronic Inflammation Models: Adjuvant-induced arthritis in rodents.
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Epilepsy Assays: Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.
Synthetic Optimization
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Prodrug Design: Esterification of the acetamide’s carboxylic acid could enhance oral bioavailability.
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Halogenation: Introducing fluoro or chloro substituents may improve target affinity .
Toxicity Profiling
While acute toxicity studies are lacking, related benzothiazoles show LD₅₀ values >500 mg/kg in rats, suggesting a wide therapeutic window . Prioritized tests include:
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